molecular formula C23H27N7O2 B5307228 N-(2-ethoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

N-(2-ethoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B5307228
M. Wt: 433.5 g/mol
InChI Key: PIUABGFMTXENQO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2/c1-3-32-19-7-5-4-6-18(19)25-23(31)30-14-12-29(13-15-30)22-11-10-21(27-28-22)26-20-9-8-17(2)16-24-20/h4-11,16H,3,12-15H2,1-2H3,(H,25,31)(H,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUABGFMTXENQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=NC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the pyridazinyl and pyridinyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide linkage under mild conditions using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridazinyl and pyridinyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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